molecular formula C18H19N3O4 B2897543 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034395-83-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Numéro de catalogue B2897543
Numéro CAS: 2034395-83-8
Poids moléculaire: 341.367
Clé InChI: USXGXRPKKNHFEF-HDJSIYSDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound is commonly referred to as a selective and potent inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in T-cell activation and proliferation. In

Applications De Recherche Scientifique

Antiviral and Antimycobacterial Applications

Research into benzamide-based compounds, including pyrazinyl derivatives, has shown promising antiviral and antimycobacterial properties. A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, particularly against the H5N1 subtype (Hebishy, Salama, & Elgemeie, 2020). Another study by Zítko et al. (2018) on N-pyrazinylbenzamides designed as antimycobacterial agents found these compounds to possess varied efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacterial strains, highlighting the potential of pyrazinyl benzamides in antimycobacterial therapy (Zítko et al., 2018).

Synthesis and Characterization

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide derivatives involves complex chemical reactions, leading to compounds with potential therapeutic applications. For instance, the synthesis and characterization of novel Linezolid-like analogues, including pyrazinyl oxazolones, were reported by Rajurkar and Pund (2014), emphasizing the antimicrobial and antifungal activities of these derivatives (Rajurkar & Pund, 2014).

Antimalarial Activity

The development of carboxamide pyrazinyloxy benzoxaboroles, as outlined by Zhang et al. (2017), focused on identifying compounds with satisfactory antimalarial activity. This optimization led to the discovery of a compound with excellent in vitro and in vivo activity against Plasmodium falciparum, supporting its advancement to preclinical development (Zhang et al., 2017).

Antitumor Agents

The synthesis and biological evaluation of benzothiazole derivatives, as conducted by Yoshida et al. (2005), showcased the design of potent antitumor agents based on the pyrazole framework. This research identified derivatives exhibiting significant inhibitory effects on tumor growth, demonstrating the therapeutic potential of these compounds in oncology (Yoshida et al., 2005).

Propriétés

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(12-1-6-15-16(9-12)24-11-23-15)21-13-2-4-14(5-3-13)25-17-10-19-7-8-20-17/h1,6-10,13-14H,2-5,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXGXRPKKNHFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.